

JMJD7-IN-1: A Chemical Probe for the Dual-Function Enzyme JMJD7

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Compound of Interest

Compound Name: JMJD7-IN-1

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **JMJD7-IN-1**, a potent inhibitor of the Jumonji domain-containing protein 7 (JMJD7). This document details the chemical properties, biological activity, and experimental protocols related to **JMJD7-IN-1**, establishing its utility as a chemical probe for studying the multifaceted roles of JMJD7 in cellular processes and disease.

Introduction to JMJD7

Jumonji domain-containing protein 7 (JMJD7) is a member of the JmjC domain-containing family of enzymes, which are typically iron (II) and 2-oxoglutarate (2OG)-dependent oxygenases. Uniquely, JMJD7 has been characterized as a bifunctional enzyme, exhibiting both endopeptidase and lysyl hydroxylase activities.^[1]

As a histone peptidase, JMJD7 specifically recognizes and cleaves the N-terminal tails of histones H2A, H3, and H4 that are mono- or di-methylated on arginine residues.^[1] This action generates "tailless nucleosomes," a modification thought to facilitate the release of paused RNA polymerase II and promote transcription elongation.^[2]

In its role as a (3S)-lysyl hydroxylase, JMJD7 catalyzes the stereospecific hydroxylation of a conserved lysine residue on the developmentally regulated GTP-binding proteins 1 and 2

(DRG1 and DRG2).[2][3] This post-translational modification is believed to enhance the interaction of DRG1/2 with RNA, thereby playing a role in the regulation of protein biosynthesis.
[3]

Given its dual functions in fundamental cellular processes such as transcription and translation, and its implication in oncogenesis, JMJD7 has emerged as a compelling target for therapeutic intervention.[4][5]

JMJD7-IN-1: A Potent Chemical Probe

JMJD7-IN-1 has been identified as the first potent, small-molecule inhibitor of JMJD7.[6] Its discovery provides a valuable tool for the scientific community to dissect the specific functions of JMJD7 and explore its potential as a therapeutic target.

Chemical Properties

Property	Value
Molecular Formula	C ₁₆ H ₈ Cl ₂ N ₂ O ₄
Molecular Weight	363.15 g/mol
CAS Number	311316-96-8
Appearance	White to light yellow solid
Solubility	Soluble in DMSO

In Vitro Activity and Binding

JMJD7-IN-1 demonstrates potent inhibition of JMJD7's enzymatic activity and effectively binds to the protein in biophysical assays.

Assay Type	Target	IC ₅₀ (μM)	Reference
Biochemical Inhibition Assay	JMJD7	6.62	[7]
Biophysical Binding Assay	JMJD7	3.80	[7]

Cellular Activity

JMJD7-IN-1 exhibits growth inhibitory effects on various human cancer cell lines, particularly those with high expression levels of JMJD7.

Cell Line	Cancer Type	IC ₅₀ (μM) after 72h	Reference
T-47D	Breast Cancer	9.40	[7]
SK-BR-3	Breast Cancer	13.26	[7]
Jurkat	T-cell Leukemia	15.03	[7]
Hela	Cervical Cancer	16.14	[7]

Note: The selectivity of **JMJD7-IN-1** against other JmjC domain-containing proteins or other enzyme classes has not been reported in the public domain. This is a critical aspect for a chemical probe, and users should exercise caution in interpreting results solely based on the use of this inhibitor. Orthogonal validation methods, such as genetic knockdown of JMJD7, are highly recommended.

Experimental Protocols

JMJD7 Biochemical Inhibition Assay (Hydroxylation Activity)

This protocol is adapted from methodologies used to study the hydroxylation activity of JmjC enzymes.

Materials:

- Recombinant human JMJD7
- **JMJD7-IN-1**
- DRG1 peptide substrate (e.g., a 20-mer peptide spanning the hydroxylation site)
- 2-Oxoglutarate (2OG)

- Ferrous ammonium sulfate (FAS)
- L-Ascorbic acid (LAA)
- Tris buffer (50 mM, pH 7.5)
- Mass Spectrometer (e.g., MALDI-TOF or LC-MS)

Procedure:

- Prepare a reaction mixture containing 50 mM Tris buffer (pH 7.5), 10 μ M DRG1 peptide substrate, 100 μ M LAA, 10 μ M FAS, and 10-20 μ M 2OG.
- Add **JMJD7-IN-1** at various concentrations to the reaction mixture. A DMSO control should be included.
- Initiate the reaction by adding recombinant JMJD7 (e.g., 2 μ M final concentration).
- Incubate the reaction at room temperature for a defined period (e.g., 2 hours).
- Quench the reaction by adding an equal volume of 0.1% formic acid or another suitable quenching agent.
- Analyze the reaction products by mass spectrometry to quantify the extent of peptide hydroxylation.
- Calculate the percentage of inhibition at each concentration of **JMJD7-IN-1** and determine the IC₅₀ value.

Cell Viability (MTT) Assay

This protocol outlines a general procedure for assessing the effect of **JMJD7-IN-1** on cancer cell viability.

Materials:

- Cancer cell lines (e.g., T-47D, SK-BR-3, Jurkat, Hela)
- Complete cell culture medium

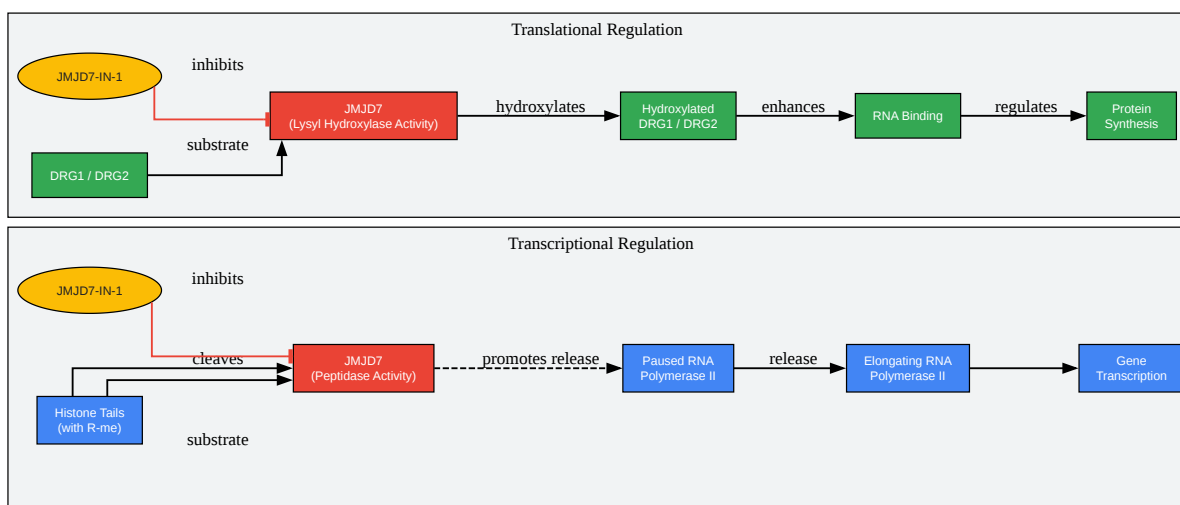
- **JMJD7-IN-1**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **JMJD7-IN-1** (e.g., 0.1 to 100 μ M) for 72 hours. Include a DMSO-treated control group.
- After the incubation period, add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
- Carefully remove the culture medium and add 100-150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC₅₀ value.

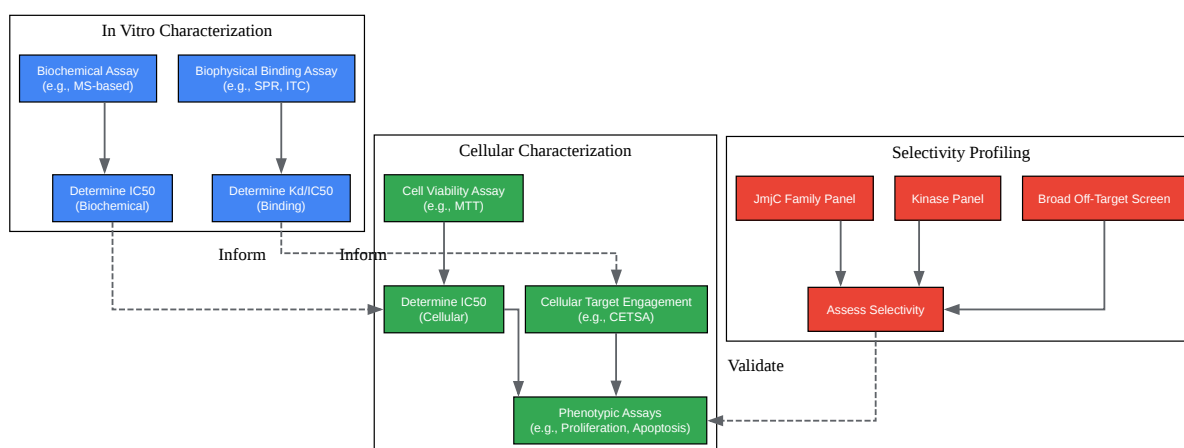
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathways involving JMJD7 and a typical experimental workflow for characterizing an inhibitor like **JMJD7-IN-1**.



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Dual functions of JMJD7 and inhibition by **JMJD7-IN-1**.



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Workflow for characterizing a chemical probe like **JMJD7-IN-1**.

Conclusion

JMJD7-IN-1 is a valuable first-in-class chemical probe for interrogating the biological functions of JMJD7. Its demonstrated potency in both biochemical and cellular assays provides a solid foundation for its use in basic research and early-stage drug discovery. However, the lack of comprehensive selectivity data necessitates careful experimental design and the use of orthogonal approaches to validate findings. This guide provides the necessary information for researchers to effectively utilize **JMJD7-IN-1** in their studies of JMJD7 biology and its role in human diseases.

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